2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE
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Overview
Description
2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a furan ring, a piperidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE typically involves the reaction of furyl (-1-piperazinyl)methanone with various aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidines and reduced piperazine derivatives.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit human acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can have various therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone: Similar structure but with different substituents on the piperazine ring.
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperidinyl)methanone: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE is unique due to its specific combination of a furan ring, a piperidine ring, and a piperazine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-17-8-10-19(11-9-17)15(20)13-4-6-18(7-5-13)16(21)14-3-2-12-22-14/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKOLSXNSKPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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